3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazine ring with a piperidine moiety, linked through an ether bond to a sulfonyl group attached to a cyanophenyl ring. The presence of multiple functional groups, including nitrile and sulfonyl, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the cyanophenyl moiety.
Sulfonylation: The sulfonyl group is added to the cyanophenyl ring through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which is achieved through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines from nitrile groups.
Scientific Research Applications
3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine Derivatives: These compounds share the piperidine moiety and are known for their pharmacological properties.
3-Cyanopyridines: Similar in structure due to the presence of the nitrile group, these compounds are used in various chemical and biological applications.
Uniqueness
3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[1-(4-cyanophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c18-10-13-3-5-15(6-4-13)26(23,24)22-9-1-2-14(12-22)25-17-16(11-19)20-7-8-21-17/h3-8,14H,1-2,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKFJTICKKUIRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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